

# Resmetirom in MASH: A Comparative Analysis of Long-Term Safety and Efficacy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Simedeteutirom*

Cat. No.: *B15607674*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Metabolic dysfunction-associated steatohepatitis (MASH), formerly known as nonalcoholic steatohepatitis (NASH), represents a significant and growing unmet medical need. As a progressive form of metabolic dysfunction-associated steatotic liver disease (MASLD), MASH is characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can lead to fibrosis, cirrhosis, and liver failure. The recent approval of Resmetirom (Rezdiffra™) marks a pivotal moment in the therapeutic landscape for MASH. This guide provides a detailed comparison of the long-term safety and efficacy of Resmetirom with other promising therapeutic alternatives in late-stage clinical development, supported by experimental data and detailed protocols.

## Mechanism of Action: Resmetirom

Resmetirom is an orally administered, liver-directed, selective thyroid hormone receptor-beta (THR- $\beta$ ) agonist. The activation of THR- $\beta$  in the liver is a key pathway in regulating lipid metabolism. In MASH, this signaling is impaired. Resmetirom aims to restore this function, leading to increased hepatic fat metabolism, reduced lipotoxicity, and decreased inflammation and fibrosis.

[Click to download full resolution via product page](#)

#### Resmetirom's Mechanism of Action

## Comparative Efficacy of MASH Therapies

The following tables summarize the primary efficacy endpoints from key clinical trials of Resmetirom and its main competitors.

Table 1:  
Histological  
Improvement  
in MASH  
and Fibrosis

| Drug (Trial)                    | Dosage        | Primary Endpoint                                           | Treatment Arm (%) | Placebo Arm (%) | p-value |
|---------------------------------|---------------|------------------------------------------------------------|-------------------|-----------------|---------|
| Resmetirom (MAESTRO-NASH)[1][2] | 80 mg         | NASH Resolution with no worsening of fibrosis              | 25.9              | 9.7             | <0.001  |
|                                 | 100 mg        | 9.7                                                        | <0.001            |                 |         |
| 80 mg                           |               | Fibrosis improvement by ≥1 stage with no worsening of NASH | 24.2              | 14.2            | <0.001  |
|                                 | 100 mg        | 14.2                                                       | <0.001            |                 |         |
| Semaglutide (Phase 2)           | 0.4 mg daily  | NASH Resolution with no worsening of fibrosis              | 59                | 17              | <0.001  |
| Survotudide (Phase 2)[3]        | 4.8 mg weekly | MASH improvement without worsening of fibrosis             | 62                | 14              | <0.001  |
| Pegozafebrin (ENLIVEN)[4]       | 30 mg weekly  | Fibrosis improvement by ≥1 stage                           | 26                | 7               | -       |

|           |    |                                 |   |
|-----------|----|---------------------------------|---|
|           |    | with no<br>worsening of<br>MASH |   |
| 44 mg Q2W | 27 | 7                               | - |

NASH: Nonalcoholic Steatohepatitis; NASH Resolution: NASH activity score (NAS) of 0-1 for inflammation and 0 for ballooning, and no worsening of fibrosis; Fibrosis Improvement: Reduction in fibrosis stage by at least one stage.

Table 2: Effects on  
Liver Fat and  
Enzymes

| Drug (Trial)                    | Parameter                              | Treatment Arm (Mean Change) | Placebo Arm (Mean Change) |
|---------------------------------|----------------------------------------|-----------------------------|---------------------------|
| Resmetirom<br>(MAESTRO-NAFLD-1) | MRI-PDFF (Relative Change)             | -51% (100mg)                | -                         |
| ALT                             | Significant Reduction                  | -                           | -                         |
| AST                             | Significant Reduction                  | -                           | -                         |
| Semaglutide (Phase 2)           | ALT                                    | -14.06 U/L                  | -                         |
| AST                             | -11.44 U/L                             | -                           | -                         |
| Survotudotide (Phase 2)         | Liver Fat Content (Relative Reduction) | up to -64.3%                | -7.3%                     |
| Pegozafebrin<br>(ENLIVEN)       | MRI-PDFF (Relative Change)             | Sustained reductions        | Minimal change            |

MRI-PDFF: Magnetic Resonance Imaging Proton Density Fat Fraction; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.

## Long-Term Safety and Tolerability

The long-term safety of any new therapeutic is paramount. The tables below outline the reported adverse events from the respective clinical trials.

Table 3:  
Common  
Adverse  
Events  
(%)

| Drug (Trial)                  | Dosage        | Diarrhea | Nausea | Vomiting | Constipation | Decreased Appetite |
|-------------------------------|---------------|----------|--------|----------|--------------|--------------------|
| Resmetirom (MAESTRO-NASH) [5] | 80 mg         | 27.0     | 22.0   | -        | -            | -                  |
|                               | 100 mg        | 33.4     | 18.9   | -        | -            | -                  |
| Placebo                       | 15.6          | 12.5     | -      | -        | -            | -                  |
| Semaglutide (Phase 2) [6]     | 2.4 mg weekly | 19       | 45     | 17       | -            | -                  |
| Placebo                       | 8             | 17       | 0      | -        | -            | -                  |
| Survosudostide (Phase 2) [3]  | All doses     | 49       | 66     | 41       | -            | -                  |
| Placebo                       | 23            | 23       | 4      | -        | -            | -                  |
| Pegozafebrim (ENLIVEN) [4]    | 30 mg weekly  | 17       | 21     | -        | -            | 13                 |
|                               | 44 mg Q2W     | 9        | 18     | -        | -            | 5                  |

Table 4: Serious Adverse Events and Discontinuations

| Drug (Trial)                           | Dosage        | Serious Adverse Events (%) | Discontinuation due to AEs (%) |
|----------------------------------------|---------------|----------------------------|--------------------------------|
| Resmetirom<br>(MAESTRO-NASH)[1]<br>[5] | 80 mg         | 10.9                       | 1.8                            |
| 100 mg                                 | 12.7          | 6.8                        |                                |
| Placebo                                | 11.5          | 2.2                        |                                |
| Semaglutide (Phase 2)[6]               | 2.4 mg weekly | 13                         | -                              |
| Placebo                                | 8             | -                          |                                |
| Survodutide (Phase 2)<br>[3]           | All doses     | 8                          | 20                             |
| Placebo                                | 7             | 3                          |                                |
| Pegozafebrin<br>(ENLIVEN)[4]           | All doses     | 2-6                        | 2-6                            |
| Placebo                                | -             | 0                          |                                |

## Experimental Protocols

Detailed methodologies are crucial for the critical evaluation of clinical trial data. Below are summaries of the key experimental protocols for the cited studies.

### Resmetirom: MAESTRO-NASH (NCT03900429)

- Study Design: A Phase 3, multicenter, double-blind, randomized, placebo-controlled study.
- Patient Population: Adults with biopsy-confirmed NASH with a fibrosis stage of F1B, F2, or F3.

- Intervention: Patients were randomized 1:1:1 to receive once-daily oral Resmetirom 80 mg, 100 mg, or placebo.
- Primary Endpoints (at 52 weeks):
  - NASH resolution with no worsening of fibrosis.
  - Fibrosis improvement by at least one stage with no worsening of the NAFLD activity score.
- Key Secondary Endpoint: Change from baseline in LDL-cholesterol.
- Duration: The study is ongoing and will continue for up to 54 months to collect data on clinical outcomes. An open-label extension study, MAESTRO-NASH-OLE, is also underway.

#### Semaglutide: Phase 2 NASH Trial

- Study Design: A 72-week, randomized, double-blind, placebo-controlled, phase 2 trial.
- Patient Population: Adults with biopsy-confirmed NASH and liver fibrosis of stage F1, F2, or F3.
- Intervention: Patients were randomized to receive once-daily subcutaneous semaglutide at doses of 0.1 mg, 0.2 mg, or 0.4 mg, or placebo.
- Primary Endpoint: Resolution of NASH with no worsening of fibrosis.
- Confirmatory Secondary Endpoint: Improvement of at least one stage of liver fibrosis with no worsening of NASH.

#### Survotutide: Phase 2 MASH Trial (NCT04771273)

- Study Design: A 48-week, randomized, double-blind, placebo-controlled, dose-finding, phase 2 trial.
- Patient Population: Adults with biopsy-confirmed MASH and fibrosis stages F1 to F3.
- Intervention: Patients were randomized to receive once-weekly subcutaneous injections of survotutide at doses of 2.4 mg, 4.8 mg, or 6.0 mg, or placebo.

- Primary Endpoint: Histologic improvement of MASH without worsening of fibrosis at 48 weeks.
- Key Secondary Endpoints: Improvement in liver fibrosis by at least one stage and relative reduction in liver fat content.

Pegozafermin: ENLIVEN Trial (NCT04929483)

- Study Design: A Phase 2b, multicenter, randomized, double-blind, placebo-controlled trial.
- Patient Population: Patients with biopsy-confirmed MASH with fibrosis stage F2 or F3.
- Intervention: Patients were randomized to receive subcutaneous pegozafermin at 15 mg weekly, 30 mg weekly, 44 mg every two weeks, or placebo.
- Primary Endpoints (at 24 weeks):
  - Proportion of patients with at least a one-stage decrease in fibrosis with no worsening of MASH.
  - Proportion of patients with MASH resolution with no worsening of fibrosis.
- Long-term Follow-up: A 24-week blinded extension phase for a total of 48 weeks of treatment.

## MASH Clinical Trial Workflow

The following diagram illustrates a typical workflow for a patient participating in a MASH clinical trial, from initial screening to long-term follow-up.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 89bio.com [89bio.com]
- 3. Phase 2 trial results of survodutide in MASH with liver fibrosis - - PACE-CME [pace-cme.org]
- 4. 89bio's Phase 2b ENLIVEN Trial of Pegozafebrin in [globenewswire.com]
- 5. gi.org [gi.org]
- 6. physiciansweekly.com [physiciansweekly.com]
- To cite this document: BenchChem. [Resmetirom in MASH: A Comparative Analysis of Long-Term Safety and Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607674#long-term-safety-and-efficacy-of-resmetirom-in-clinical-studies]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)